Bis(sulphosuccinimidyl)suberate
Overview
Description
Bis(sulphosuccinimidyl)suberate, also known as BS3, is a homobifunctional, water-soluble, non-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .
Molecular Structure Analysis
The molecular formula of BS3 is C16H18N2O14S2Na2 . It has a molecular weight of 572.43 . The spacer arm length is 11.4 Å (8 atoms) .
Chemical Reactions Analysis
BS3 is used to cross-link primary amines, specifically the side chain of lysine (K) residues and the N-terminus of each polypeptide . The reaction occurs at pH 7-9, forming stable amide bonds .
Physical And Chemical Properties Analysis
BS3 is a water-soluble crosslinker due to its terminal sulfonyl substituents . It is non-cleavable and membrane impermeable . It is reactive towards amino groups (primary amines) .
Scientific Research Applications
Protein Cross-Linking
BS^3^ is notably effective in protein cross-linking. Staros (1982) synthesized and characterized N-hydroxysulfosuccinimide, incorporating it into BS^3^, finding it to be a highly efficient protein cross-linker at physiological pH. The reagent showed membrane impermeability and was effective in cross-linking subunits of the anion channel in erythrocytes to covalent dimers at the extracytoplasmic membrane face (Staros, 1982).
Enhancing Macrophage Recognition
Jordán et al. (1998) explored the use of BS^3^ for modifying erythrocytes. Their study revealed that cross-linked erythrocytes were more strongly recognized by macrophages compared to native erythrocytes. This could have implications for targeted delivery of compounds using carrier erythrocytes (Jordán et al., 1998).
Investigating Membrane Proteins
Salhany et al. (1990) demonstrated that treatment with BS^3^ converted band 3 in erythrocytes to two species with lower electrophoretic mobility, indicating the formation of dimers and tetramers. This suggested alternate quaternary forms of band 3 modulated by ligands (Salhany et al., 1990).
Enhancing Biomolecule Isolation
A novel platform combining BS^3^ and helix-shaped microchannels was developed for enhancing the isolation of biomolecules from liquid specimens. This system allowed for ultrasensitive diagnosis in various diseases, demonstrating the versatility of BS^3^ in biomedical applications (Jin et al., 2020).
Modifying Intermediate Filaments
BS^3^ was used to cross-link tetrameric rods, protofilaments, and assembled filaments of desmin, an intermediate filament protein. This provided insights into the staggered and antiparallel arrangement of coiled coils in the rod tetramer, contributing to the understanding of filament structures (Geisler et al., 1992).
Enhancing Peroxidase Conjugation
Presentini (2017) developed a method using BS^3^ for preparing horseradish peroxidase(Part 2)
Enhancing Peroxidase Conjugation (continued)
(Presentini, 2017) developed a method using BS^3^ for preparing horseradish peroxidase (HRP) conjugates. This new approach introduced active ester molecules into the enzyme itself, facilitating minimal modifications in the proteins involved in the conjugation. The resulting conjugates exhibited improved characteristics compared to those prepared by conventional methods (Presentini, 2017).
Studying Phospholipid Membranes
Shi et al. (2017) used BS^3^ for cross-linking amyloid-β peptide oligomers prior to electrophoresis. BS^3^ proved more suitable for detecting intra-membrane and extra-membrane amyloid-β oligomer states compared to other agents, providing an efficient method for analyzing proteins in solution and phospholipid membranes (Shi et al., 2017).
Modulating Red Blood Cell Survival
Chiarantini et al. (1995) found that human and murine blood cells treated with BS^3^ underwent significant changes, inducing autologous IgG binding and complement fixation. This favored the phagocytosis of treated cells by macrophages, demonstrating the potential of BS^3^ in modulating blood cell recognition and survival (Chiarantini et al., 1995).
Determining Membrane Sidedness
Till et al. (2007) utilized BS^3^ to determine membrane sidedness of proteins in cells. BS^3^ binding was detectable in electrophoresis, aiding in confirming the intracellular localization of specific proteins. This study highlighted the utility of BS^3^ in analyzing protein-membrane interactions (Till et al., 2007).
Engineering Artificial Protein Matrices
Di Zio and Tirrell (2003) used BS^3^ to cross-link artificial extracellular matrix (ECM) protein films for testing. They varied the amount of cross-linker and protein weight fraction, allowing preparation of films with a range of mechanical properties, showcasing the role of BS^3^ in tissue engineering (Di Zio & Tirrell, 2003).
Safety And Hazards
Future Directions
BS3 has been used in various research applications, such as the study of protein-protein interactions and the behavior of amyloid-β peptide in solution and in phospholipid membranes . It has been found to be more suitable for detecting intra-membrane and extra-membrane oligomers states compared to other cross-linking agents . This suggests that BS3 could be used in future studies involving protein structure and function, particularly in physiological conditions .
properties
IUPAC Name |
1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDEYYOISNGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002683 | |
Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(sulfosuccinimidyl)suberate | |
CAS RN |
82436-77-9 | |
Record name | Bis(sulfosuccinimidyl) suberate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82436-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(sulfosuccinimidyl)suberate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(SULFOSUCCINIMIDYL)SUBERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E647932J7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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